4-(Boc-amino)-5-fluoropicolinaldehyde CAS number search
Executive Summary & Compound Identity 4-(Boc-amino)-5-fluoropicolinaldehyde is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., c-Met, RET, and ALK inhibitors) and advan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
4-(Boc-amino)-5-fluoropicolinaldehyde is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., c-Met, RET, and ALK inhibitors) and advanced medicinal chemistry scaffolds. Due to the high reactivity of the aldehyde group and the specific substitution pattern, this compound is frequently generated in situ or supplied as its more stable precursors (ester or alcohol).
Note on CAS Number:
The exact aldehyde form does not have a widely indexed CAS number in public chemical registries (PubChem/CAS Common Chemistry). Researchers must rely on the CAS numbers of its stable precursors for procurement and synthesis.
Because the aldehyde is prone to oxidation (to carboxylic acid) or polymerization, the "Self-Validating" approach dictates synthesizing it from the stable methyl ester precursor (CAS 1260665-42-6) .
Retrosynthetic Logic
The synthesis follows a Protection → Reduction → Oxidation strategy.
Protection: The 4-amino group is Boc-protected to prevent interference during reduction.
Reduction: The methyl ester at C2 is reduced to the primary alcohol.
Oxidation: Controlled oxidation yields the aldehyde without over-oxidizing to the acid.
Reaction Pathway Diagram (Graphviz)
Caption: Three-step synthesis from the commercially available methyl ester precursor.
Reagents: Activated MnO₂ (10 eq) in DCM or IBX (1.1 eq) in DMSO/THF.
Why MnO₂? It is a mild oxidant that selectively converts benzylic/allylic alcohols to aldehydes without touching the Boc group or over-oxidizing to the acid.
Protocol: Suspend the alcohol in DCM. Add activated MnO₂. Reflux or stir vigorously at RT for 12h. Filter through Celite.
Stability Warning: The resulting aldehyde should be used immediately in the next step (e.g., Reductive Amination or Wittig reaction) or stored under Argon at -20°C.
Critical Handling & Stability
The 5-fluoro substituent withdraws electron density from the pyridine ring, increasing the electrophilicity of the aldehyde. This makes it susceptible to hydration or hemiacetal formation.
Parameter
Specification
Reasoning
Storage
-20°C, Inert Gas (Ar/N₂)
Prevents auto-oxidation to carboxylic acid.
Solubility
DCM, THF, MeOH
Soluble in polar organic solvents; insoluble in water.
Acid Sensitivity
High
The Boc group is acid-labile (cleaves with TFA/HCl).
Base Sensitivity
Moderate
Strong bases may cause aldol condensation or elimination of Fluorine (SnAr).
Applications in Drug Discovery
This building block is a "privileged scaffold" in kinase inhibitor design. The 2-aminopyridine motif functions as a hinge binder in the ATP-binding pocket of kinases.
Functional Logic Diagram
Caption: Divergent synthetic utility of the aldehyde intermediate.
Mechanism of Action (Medicinal Chemistry)
Fluorine Effect: The C5-Fluorine atom blocks metabolic oxidation at this position (blocking CYP450 attack) and modulates the pKa of the pyridine nitrogen, optimizing hydrogen bonding with the kinase hinge region.
Aldehyde Handle: Provides a vector for growing the molecule into the "solvent-exposed" region of the protein binding pocket via reductive amination.
References
Synthesis Methodology: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CAS 1260665-42-6. Retrieved from [Link]
Related Scaffold Synthesis: ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine derivatives. Retrieved from [Link]
Solubility of Boc-amino fluoropicolinaldehydes in organic solvents
This guide details the solubility profile, solvent compatibility, and stability considerations for Boc-amino fluoropicolinaldehydes . It is designed for researchers synthesizing peptidomimetics or heterocyclic scaffolds...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, solvent compatibility, and stability considerations for Boc-amino fluoropicolinaldehydes . It is designed for researchers synthesizing peptidomimetics or heterocyclic scaffolds where this specific intermediate class is critical.
Executive Summary
Boc-amino fluoropicolinaldehydes represent a unique challenge in medicinal chemistry: they combine a lipophilic protecting group (Boc ), a basic yet electron-deficient heteroaromatic core (Fluoropyridine ), and a highly reactive electrophile (Aldehyde ).
While generally soluble in standard polar organic solvents (DCM, THF, EtOAc), their "solubility" is often complicated by reversible covalent chemistry . In alcohols and wet solvents, these compounds do not just dissolve; they equilibrate with hemiacetals and gem-diols . This guide provides the solubility data and mechanistic insights required to handle these compounds without compromising their structural integrity.
Part 1: Chemical Architecture & Solubility Principles
To predict solubility behavior, one must deconstruct the molecule into its competing domains.
Domain
Chemical Nature
Solubility Contribution
Boc Group (tert-Butyloxycarbonyl)
Lipophilic, bulky carbamate.
Promotes solubility in organic solvents (DCM, EtOAc, THF). Prevents solubility in water.
Fluoropyridine Core
Heteroaromatic, basic nitrogen (weakened by F), electron-deficient.
Promotes solubility in polar aprotic solvents (DMSO, DMF). The fluorine atom increases lipophilicity compared to the non-fluorinated parent.
Picolinaldehyde (2-Formyl)
Highly polarized carbonyl, electrophilic.
Critical Risk: Acts as a "solubility trap" by reacting with nucleophilic solvents (water, alcohols) to form hydrates or hemiacetals.
The "Electron-Deficiency" Effect
The presence of a fluorine atom on the pyridine ring significantly increases the electrophilicity of the aldehyde carbonyl. Unlike simple benzaldehydes, fluoropicolinaldehydes are prone to hydration .
Mechanism: The electron-withdrawing nitrogen and fluorine pull electron density away from the carbonyl carbon.
Consequence: In the presence of water, the equilibrium shifts toward the gem-diol (hydrate), which often precipitates as a solid or complicates NMR analysis.
Part 2: Solvent Compatibility Matrix
The following matrix categorizes solvents based on Solubility (thermodynamic capacity to dissolve) and Suitability (chemical compatibility).
Solvent Class
Specific Solvent
Solubility
Suitability
Technical Notes
Chlorinated
Dichloromethane (DCM), Chloroform ()
High
Excellent
Primary choice for extraction, transfer, and NMR. Warning: Acidic impurities in can degrade the Boc group over time.
Polar Aprotic
THF, Ethyl Acetate (EtOAc)
High
Good
Excellent for reactions and chromatography. THF is ideal for lithiation/reduction steps.
Polar Aprotic (High BP)
DMF, DMSO
High
Moderate
Dissolves readily, but removal is difficult. High solubility makes them poor choices for crystallization.
Alcohols
Methanol (MeOH), Ethanol (EtOH)
Moderate
Poor (Reactive)
RISK: Rapidly forms hemiacetals. NMR spectra will show dual peaks. Avoid for storage or final analysis.
Non-Polar
Hexanes, Pentane, Heptane
Low
Precipitant
Used as an anti-solvent to crash out the product after silica chromatography.
Aqueous
Water, Brine
Insoluble
Poor (Reactive)
Insoluble due to the Boc group. However, prolonged exposure promotes gem-diol formation (hydration).
Part 3: Stability & Reactivity (The "Hidden" Solubility Issue)
Researchers often mistake "reaction with solvent" for "solubility." When dissolving Boc-amino fluoropicolinaldehydes in protic solvents, you are observing a dynamic equilibrium.
The Hemiacetal/Hydrate Equilibrium
The electron-deficient pyridine ring makes the aldehyde carbon highly susceptible to nucleophilic attack by solvent molecules (
or ).
Figure 1: Dynamic equilibrium between the free aldehyde and solvent adducts. In MeOH, the Hemiacetal form may predominate, confusing NMR interpretation.
Objective: Obtain a clean proton NMR spectrum without hemiacetal "ghost peaks."
Solvent Choice: Use
(Chloroform-d) or (DCM-d2).
Why? These are non-nucleophilic.
Neutralization: Ensure the solvent is acid-free.
Tip: Filter
through a small plug of basic alumina or if the bottle is old. Acid catalyzes Boc deprotection.
Avoid DMSO-d6 if possible: While soluble, DMSO is hygroscopic. Absorbed water will react with the aldehyde to form the gem-diol (hydrate), appearing as a new peak around 6.0–7.0 ppm (methine proton of the diol).
Protocol 2: Purification via Anti-Solvent Precipitation
Objective: Purify the compound without thermal stress (which degrades aldehydes).
Dissolution: Dissolve the crude Boc-amino fluoropicolinaldehyde in the minimum amount of DCM or EtOAc (e.g., 1 g in 3–5 mL).
Precipitation: Slowly add Hexanes (or Heptane) with vigorous stirring.
Ratio: Target a 1:5 to 1:10 ratio of Solvent:Anti-solvent.
Observation: The solution should turn cloudy. If an oil forms ("oiling out"), scratch the glass side with a spatula or add a seed crystal.
Filtration: Collect the solid by vacuum filtration. Wash the cake with pure Hexanes.
Drying: Dry under high vacuum at room temperature. Do not heat above 40°C , as fluorinated aldehydes can be volatile or prone to oxidation.
Part 5: Troubleshooting Guide
Observation
Diagnosis
Corrective Action
NMR shows two sets of peaks (e.g., CHO peak at 10 ppm and another at 6 ppm).
Hemiacetal Formation. You likely used Methanol-d4 or wet solvent.
Switch to dry . If using DMSO, add molecular sieves to the tube to remove water.
Compound is an oil that won't solidify.
Impurity/Solvent Trapping. Boc-aldehydes often hold onto solvent (DCM/EtOAc) tenaciously.
Dissolve in minimal diethyl ether and precipitate with pentane at -20°C (freezer).
Solid formed in the aqueous layer during workup.
Hydrate Precipitation. The electron-deficient aldehyde reacted with water to form the insoluble gem-diol.
Extract the aqueous layer with DCM. The gem-diol will revert to the aldehyde in the organic phase as water is removed (drying agent ).
Loss of Boc group during storage.
Acid Autocatalysis. The aldehyde oxidized to the carboxylic acid, which cleaved the Boc group.
Store at -20°C under Argon. Ensure the compound is free of acid traces before storage.
References
Boc Protection Chemistry
Title: "Use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst for chemoselective mono-N-Boc protection."
Chemical Stability of 5-Fluoropicolinaldehyde Derivatives: A Technical Guide
Executive Summary & Strategic Context 5-Fluoropicolinaldehyde (5-F-2-PyCHO) is a critical pharmacophore in medicinal chemistry, widely employed in the synthesis of kinase inhibitors and agrochemicals. Its utility stems f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
5-Fluoropicolinaldehyde (5-F-2-PyCHO) is a critical pharmacophore in medicinal chemistry, widely employed in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from the unique electronic synergy between the electron-deficient pyridine ring and the 5-position fluorine substituent. However, this same electronic profile renders the molecule chemically labile.
The Core Challenge: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom significantly increases the electrophilicity of the carbonyl carbon. Unlike benzaldehyde, 5-F-2-PyCHO is prone to rapid hydration (forming gem-diols) and auto-oxidation (forming carboxylic acids), even under standard laboratory conditions.
This guide provides a mechanistic understanding of these instability pathways and establishes a self-validating protocol for handling and analysis.
Mechanistic Stability Profile
To master the handling of 5-F-2-PyCHO, one must understand the three primary degradation vectors: Hydration, Oxidation, and Oligomerization.
The Hydration Equilibrium (The "Hidden" Impurity)
In the presence of moisture, electron-deficient aldehydes establish an equilibrium with their gem-diol (hydrate) forms.
Mechanism: The pyridine nitrogen (via resonance/induction) and the 5-fluoro group (via induction) pull electron density away from the carbonyl carbon. This lowers the LUMO energy, making it highly susceptible to nucleophilic attack by water.
Observation: In aqueous high-performance liquid chromatography (HPLC) mobile phases, the hydrate may elute as a separate peak or cause peak broadening, leading to incorrect purity assignment.
Oxidative Degradation
Auto-oxidation converts the aldehyde to 5-fluoropicolinic acid. This is often accelerated by light and trace metal impurities.
Impact: The carboxylic acid impurity can poison subsequent organometallic couplings (e.g., Suzuki-Miyaura) by sequestering the catalyst.
Visualizing the Degradation Network
The following diagram maps the kinetic and thermodynamic relationships between the active aldehyde and its degradation products.
Figure 1: Degradation pathways of 5-fluoropicolinaldehyde. Note that hydration is reversible, while oxidation is irreversible.
Standard HPLC is often insufficient for distinguishing the hydrate from the aldehyde due to on-column equilibrium shifts. Quantitative 1H NMR (qNMR) is the gold standard for validating the integrity of this reagent.
Objective: Quantify the molar ratio of Aldehyde : Hydrate : Acid.
Materials:
Solvent: DMSO-d6 (must be "100%" dry; use ampoules). Note: CDCl3 is often acidic and can catalyze degradation.
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (high purity).
Step-by-Step Methodology:
Preparation: Dissolve ~10 mg of 5-F-2-PyCHO and ~5 mg of Internal Standard in 0.6 mL DMSO-d6.
Acquisition: Run 1H NMR with a relaxation delay (d1) of at least 30 seconds to ensure full relaxation of protons.
Carboxylic Acid: Broad singlet >12.0 ppm (may be invisible if exchange is fast).
Calculation:
(Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight)
Protocol B: Storage and Handling
The low melting point (~33°C) creates a risk of "melt-thaw" cycling during shipping, which accelerates degradation.
Storage Rules:
Temperature: Store at -20°C .
Atmosphere: Store under Argon or Nitrogen. The container must be sealed with Parafilm or electrical tape to prevent moisture ingress.
Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.
Data Summary: Reactivity & Solvent Compatibility
The following table summarizes the stability of 5-F-2-PyCHO in common laboratory solvents.
Solvent System
Stability Rating
Observations
Recommendation
Dichloromethane (DCM)
High
Minimal interaction.
Preferred for reactions/workup.
Methanol / Ethanol
Low
Rapid formation of hemiacetals.
Avoid for storage; use only if reacting immediately.
The Pyridine Scaffold: A Cornerstone in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Relevance of Kinase-Centric Drug Discovery The human kinome, comprising over 500 protein kinases, represe...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of Kinase-Centric Drug Discovery
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer. These enzymes, acting as critical nodes in cellular signaling pathways, are often dysregulated in pathological states. The development of small molecule kinase inhibitors has, therefore, become a central pillar of modern drug discovery. Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds have emerged as privileged structures, capable of forming key interactions within the ATP-binding pocket. Among these, the pyridine ring stands out for its remarkable versatility and prevalence in a wide array of approved and investigational drugs.[1] This guide provides a deep dive into the strategic utilization of pyridine scaffolds in the design of next-generation kinase inhibitors, moving beyond a mere catalog of compounds to an exploration of the underlying principles and methodologies that drive innovation in this field.
The Pyridine Moiety: A Privileged Scaffold for Kinase Inhibition
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, offers a unique combination of properties that make it an exceptional scaffold for kinase inhibitor design. Its polar and ionizable nature can enhance the solubility and bioavailability of drug candidates. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors within the hinge region of the kinase ATP-binding site.[2] The pyridine scaffold's adaptability allows for extensive functionalization, enabling fine-tuning of a compound's pharmacological profile.
A prime example of the successful application of a pyridine-containing scaffold is in the development of pyrazolopyridine-based kinase inhibitors.[3][4] These fused heterocyclic systems have demonstrated significant promise in targeting various kinases implicated in cancer.[3][4] Notably, selpercatinib, a RET kinase inhibitor featuring a pyrazolo[1,5-a]pyridine core, has received FDA approval for the treatment of certain types of lung and thyroid cancers.[3] This underscores the therapeutic potential of pyridine-based scaffolds in oncology.
Bioisosterism and Scaffold Hopping: Evolving the Pyridine Core
While the pyridine ring itself is a powerful pharmacophore, the principles of bioisosteric replacement and scaffold hopping are often employed to optimize drug candidates. Bioisosterism involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.[5] For instance, a benzene ring in a lead compound might be replaced with a pyridine ring to introduce a hydrogen bond acceptor and improve solubility.[6]
Scaffold hopping, a more dramatic evolution in drug design, involves replacing the central core of a molecule with a structurally distinct scaffold while retaining the original's key binding interactions.[7][8] This strategy can lead to the discovery of novel chemical series with improved intellectual property positions and potentially superior drug-like properties.[9] For example, a known kinase inhibitor with a purine core could be "hopped" to a pyridine-annulated purine analog, potentially leading to enhanced anticancer activity.[7][10] This approach has been successfully used to mitigate metabolic liabilities associated with certain aromatic systems.[9]
Rational Design and Synthesis of Pyridine-Based Kinase Inhibitors
The design of novel pyridine-based kinase inhibitors is a multi-faceted process that integrates computational modeling with synthetic chemistry and biological evaluation. A thorough understanding of the target kinase's ATP-binding site is paramount for the rational design of potent and selective inhibitors.
Structure-Activity Relationship (SAR) Studies: A Guiding Principle
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing crucial insights into how chemical modifications to a scaffold influence its biological activity.[11][12] Systematic exploration of the SAR of a pyridine-based scaffold allows researchers to identify key pharmacophoric elements and optimize inhibitor potency and selectivity.[11] For example, in the development of Rho kinase (ROCK) inhibitors, systematic SAR exploration of a pyridine-based lead compound led to the identification of potent and selective inhibitors with improved pharmacokinetic profiles.[11][13]
Experimental Protocol: General Synthesis of a 2-Aminopyridine-Based Kinase Inhibitor Library
This protocol outlines a generalized synthetic route for the preparation of a library of 2-aminopyridine derivatives, a common scaffold in kinase inhibitors. This multi-step synthesis allows for diversification at key positions to explore the SAR.
Step 1: Synthesis of 2-amino-4-chloropyridine derivatives
To a solution of 2-amino-4-hydroxypyridine (1.0 eq) in phosphorus oxychloride (5.0 eq), slowly add N,N-dimethylaniline (1.2 eq) at 0 °C.
Heat the reaction mixture to 100 °C and stir for 4 hours.
Cool the mixture to room temperature and pour it onto crushed ice.
Neutralize the solution with aqueous sodium hydroxide to pH 7-8.
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the 2-amino-4-chloropyridine intermediate.
Step 2: Suzuki Coupling for R1 Diversification
In a reaction vessel, combine the 2-amino-4-chloropyridine intermediate (1.0 eq), the desired boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
Add a suitable solvent system (e.g., dioxane/water).
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 90-110 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Purify the product by column chromatography.
Step 3: Buchwald-Hartwig Amination for R2 Diversification
To a solution of the product from Step 2 (1.0 eq) and the desired amine (1.2 eq) in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 1.5 eq).
Degas the mixture and heat under an inert atmosphere at 100-120 °C for 16-24 hours.
Monitor the reaction progress.
After completion, cool the mixture, filter, and concentrate the filtrate.
Purify the final compound by column chromatography or preparative HPLC.
Computational Approaches in Pyridine Scaffold Design
Computational methods play an increasingly vital role in accelerating the drug discovery process.[14] Molecular docking simulations can predict the binding mode of pyridine-based inhibitors within the kinase active site, guiding the design of new analogs with improved interactions.[8] Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of pyridine derivatives with their inhibitory activity, enabling the prediction of the potency of novel compounds.
Caption: The iterative cycle of pyridine-based kinase inhibitor design and development.
Conclusion
The pyridine scaffold has firmly established itself as a privileged and highly versatile core in the design of kinase inhibitors. Its unique electronic properties, coupled with the potential for extensive chemical modification, provide a robust platform for the development of potent, selective, and bioavailable drugs. Through the synergistic application of rational design, advanced synthetic methodologies, and rigorous biological evaluation, researchers continue to unlock the full potential of pyridine-based molecules in the ongoing quest for novel and effective kinase-targeted therapies. The continued exploration of this remarkable scaffold promises to yield the next generation of life-saving medicines.
References
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15, 1452-1470. [Link]
Chaudhary, V., Das, S., Nayak, A., Sankar, K., & Chanakya, N. (2025). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents. ResearchGate. [Link]
Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., Al-Omair, M. A., & Al-Zahrani, A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
Li, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., & Li, J. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. PubMed. [Link]
Ramurthy, S., Pfister, K. B., Boyce, R. S., et al. (2019). Discovery and Optimization of Novel Pyridines as Highly Potent and Selective Glycogen Synthase Kinase 3 Inhibitors. ChemRxiv. [Link]
St-Denis, T. G., & Paquin, J. F. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]
Al-Warhi, T., Al-Dies, A. M., Al-Bogami, A. S., Al-Omair, M. A., & Al-Zahrani, A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. [Link]
Sharma, S. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
Chaudhary, V., Das, S., Nayak, A., Sankar, K., & Chanakya, N. (2025). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents. ResearchGate. [Link]
Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
Li, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
Author, A. A. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S.. [Link]
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]
Author, A. A. (Year). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]
Author, A. A. (Year). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Publisher. [Link]
Feng, T., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]
Author, A. A. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]
Tantawy, E. E. M. H., et al. (2025). Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate. [Link]
Author, A. A. (2021). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. [Link]
Author, A. A. (Year). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
Author, A. A. (Year). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. [Link]
Author, A. A. (Year). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
Author, A. A. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. PubMed. [Link]
MDPI. (Year). Special Issue: Computational Strategy for Drug Design. MDPI. [Link]
Author, A. A. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
Author, A. A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
Feng, T., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. [Link]
Godesi, S., et al. (2023). Integration of Hybridization Strategies in Pyridine-Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. VIVO. [Link]
Author, A. A. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]
Author, A. A. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]
SMILES string and InChIKey for 4-(Boc-amino)-5-fluoropicolinaldehyde
This guide provides an in-depth technical analysis of 4-(Boc-amino)-5-fluoropicolinaldehyde , a specialized pyridine intermediate used in the synthesis of fluorinated kinase inhibitors and bioactive heterocycles. Part 1:...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-(Boc-amino)-5-fluoropicolinaldehyde , a specialized pyridine intermediate used in the synthesis of fluorinated kinase inhibitors and bioactive heterocycles.
Not indexed in public databases; derived from SMILES.[1]
Molecular Formula
C₁₁H₁₃FN₂O₃
Molecular Weight
240.23 g/mol
Structural Logic & Reactivity
This scaffold integrates three critical functionalities for medicinal chemistry:
Picolinaldehyde (2-CHO): A highly reactive electrophile at the C2 position, serving as a "warhead" for heterocyclization (e.g., forming imidazopyridines or triazolopyridines) or reductive amination.
Boc-Amino Group (4-NHBoc): A masked amino group at C4. The tert-butoxycarbonyl (Boc) group provides steric bulk and acid-labile protection, preventing side reactions during C2 functionalization.
Fluorine Substituent (5-F): Positioned ortho to the nitrogen, the fluorine atom modulates the pKa of the pyridine ring and enhances metabolic stability by blocking oxidative metabolism at the C5 position.
Part 2: Synthesis Protocol
The synthesis of 4-(Boc-amino)-5-fluoropicolinaldehyde typically proceeds via a Lithiation-Formylation sequence from a halogenated precursor. This route ensures regioselectivity and high yields.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Protocol:
Dissolve the starting aminopyridine in dry DCM under N₂.
Add Et₃N and DMAP, followed by the slow addition of Boc₂O solution.
Stir at room temperature (RT) for 12–16 hours.
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The spot for the free amine (polar) should disappear.
Workup: Wash with 1M HCl (to remove DMAP/Et₃N), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Step 2: Lithiation and Formylation (Critical Step)
Reagents: n-Butyllithium (2.5 M in hexanes, 1.1 eq), N,N-Dimethylformamide (DMF, 2.0 eq).
Solvent: Anhydrous THF.
Conditions: Cryogenic (-78 °C).
Protocol:
Dissolve the Boc-protected intermediate in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
Dropwise Addition: Add n-BuLi slowly over 20 minutes. Maintain internal temperature below -70 °C to prevent Boc cleavage or scrambling.
Exchange: Stir for 30–60 minutes at -78 °C. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.
Quench: Add dry DMF (2.0 eq) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.
Hydrolysis: Quench with sat. NH₄Cl solution or 1M HCl (carefully, to avoid Boc removal).
Purification: Extract with EtOAc. Purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for 4-(Boc-amino)-5-fluoropicolinaldehyde via lithium-halogen exchange.
Part 3: Applications in Drug Discovery
This compound serves as a versatile "linchpin" intermediate for constructing fused heterocyclic systems found in kinase inhibitors (e.g., c-Met, VEGFR, and CSF-1R inhibitors).
Heterocycle Formation
The aldehyde at C2 and the protected amine at C4 allow for rapid cyclization reactions:
Imidazo[4,5-c]pyridines: Deprotection of the Boc group (TFA/DCM) followed by condensation with the aldehyde yields the imidazo-pyridine core, a scaffold seen in drugs like Pexidartinib (Turalio).
Reductive Amination: The aldehyde can be coupled with primary amines under reductive conditions (NaBH(OAc)₃) to install solubility-enhancing groups (e.g., piperazines) while retaining the Boc-protected amine for later functionalization.
Fluorine Bioisosterism
The C5-fluorine atom is not merely a substituent but a strategic design element:
Metabolic Blocking: It prevents cytochrome P450-mediated oxidation at the electron-rich C5 position.
pKa Modulation: Fluorine lowers the basicity of the pyridine nitrogen, potentially improving oral bioavailability and reducing hERG channel liability.
Part 4: Handling & Stability
Parameter
Recommendation
Rationale
Storage
-20 °C (Freezer)
Aldehydes are prone to air oxidation (to carboxylic acids). Store under inert gas (Argon/N₂).
Stability
Acid Sensitive
The Boc group is cleaved by strong acids (TFA, HCl). Avoid acidic conditions during workup unless deprotection is desired.
Solubility
DCM, THF, EtOAc
Soluble in most organic solvents; sparingly soluble in water.
Air Sensitivity
Moderate
The aldehyde moiety can slowly oxidize to 4-(Boc-amino)-5-fluoropicolinic acid upon prolonged air exposure.
References
ChemicalBook . (2024). tert-Butyl (5-fluoro-2-formylpyridin-4-yl)carbamate - CAS 2757677-73-7. Retrieved from
PubChem . (2024).[2] Pyridine carboxaldehyde derivatives and their applications in medicinal chemistry. National Library of Medicine. Retrieved from
Vanderbilt Center for Neuroscience Drug Discovery . (2012). Standard Operating Procedure: Lithium-Halogen Exchange on Pyridines. Protocol Exchange. Retrieved from
Application Note & Protocol: A Strategic Approach to the Synthesis of Imidazo[4,5-c]pyridines from 4-Amino-picolinaldehyde
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold The imidazo[4,5-c]pyridine core, a structural isomer of purines, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core, a structural isomer of purines, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent biological relevance has led to the development of numerous derivatives exhibiting a wide spectrum of pharmacological activities, including potential as anticancer agents, antivirals, and modulators of key cellular pathways.[2][3] The strategic synthesis of these compounds is therefore of paramount importance for the continued exploration of their therapeutic potential. This application note provides a detailed, field-proven guide for the synthesis of the imidazo[4,5-c]pyridine ring system, commencing from the readily accessible starting material, 4-amino-picolinaldehyde. We will delve into the mechanistic rationale behind the chosen synthetic strategy and provide a comprehensive, step-by-step protocol for researchers, scientists, and professionals in drug development.
Synthetic Strategy: A Two-Step Approach to the Imidazo[4,5-c]pyridine Core
The synthesis of the imidazo[4,5-c]pyridine scaffold from 4-amino-picolinaldehyde can be efficiently achieved through a two-step sequence involving an initial reductive amination followed by an oxidative cyclization. This strategy offers a high degree of flexibility for the introduction of substituents at the N-5 position of the final product.
Overall Synthetic Scheme:
Figure 1: Proposed two-step synthesis of 5-substituted-imidazo[4,5-c]pyridines.
Part 1: Synthesis of the Starting Material: 4-Amino-picolinaldehyde
While 4-amino-picolinaldehyde may be commercially available, its synthesis from more common precursors is often necessary. A plausible route involves the amination of a suitable 4-halonicotinaldehyde. For instance, 4-chloronicotinaldehyde can be synthesized from 2-chloro-4-fluoropyridine.[4]
Protocol 1: Synthesis of 4-Amino-2-chloronicotinaldehyde
This protocol is adapted from a patented procedure and provides a high-yielding method for the synthesis of a key intermediate.[4]
Materials:
2-chloro-4-fluoropyridine-3-formaldehyde
1,4-Dioxane
Ammonia water (25-28%)
Petroleum ether
Round-bottom flask
Magnetic stirrer
Filtration apparatus
Procedure:
In a well-ventilated fume hood, add 2-chloro-4-fluoropyridine-3-formaldehyde (2 g) to a round-bottom flask.
Prepare a 1:1 (v/v) mixture of 1,4-dioxane and ammonia water (40 mL total volume).
Add the mixed solvent to the flask containing the starting material.
Stir the reaction mixture at room temperature for 2 hours. A precipitate should form during this time.
After the reaction is complete, filter the solid product.
Wash the filter cake with a small amount of petroleum ether.
Dry the product under vacuum to obtain 4-amino-2-chloronicotinaldehyde.
Expected Outcome:
This procedure is reported to yield approximately 1.8 g (91.8% yield) of the desired product with a purity of >98% by HPLC.[4]
Part 2: Synthesis of the Imidazo[4,5-c]pyridine Scaffold
The core of this application note is the construction of the imidazo[4,5-c]pyridine ring system from 4-amino-picolinaldehyde. The following protocols detail the reductive amination and subsequent oxidative cyclization steps.
Protocol 2: Reductive Amination of 4-Amino-picolinaldehyde
This protocol describes a general procedure for the reductive amination of 4-amino-picolinaldehyde with a primary amine to introduce a substituent at the future N-5 position.
Materials:
4-Amino-picolinaldehyde
Primary amine (e.g., benzylamine)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM), anhydrous
Acetic acid (glacial)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Dissolve 4-amino-picolinaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-picolinaldehyde.
Protocol 3: Oxidative Cyclization to form the Imidazo[4,5-c]pyridine Ring
This protocol outlines the intramolecular oxidative cyclization of the N-substituted-4-amino-picolinaldehyde to yield the final imidazo[4,5-c]pyridine product. The use of iodine as a mild oxidizing agent is a common and effective method for this transformation.
Imidazole and pyridine carbons (115-155), benzyl carbons (50, 127-138)
Mechanistic Insights
The oxidative cyclization step is a key transformation in this synthetic sequence. The proposed mechanism involves the following steps:
Figure 2: Proposed mechanism for the oxidative cyclization.
The reaction is initiated by the formation of a Schiff base intermediate from the aldehyde and the secondary amine. This is followed by iodination and an intramolecular nucleophilic attack of the pyridine nitrogen onto the imine carbon. Finally, elimination of hydrogen iodide leads to the aromatic imidazo[4,5-c]pyridine ring system.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of the medicinally important imidazo[4,5-c]pyridine scaffold starting from 4-amino-picolinaldehyde. The detailed protocols, mechanistic insights, and characterization data presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently access this valuable class of compounds. The described synthetic strategy is robust and amenable to the generation of diverse libraries of imidazo[4,5-c]pyridine derivatives for further biological evaluation.
References
Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746-1751. [Link]
CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde. (2024).
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules, 26(16), 4936. [Link]
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2012). ACS Combinatorial Science, 14(7), 415-422. [Link]
Application Note: Strategic Utilization of 4-(Boc-amino)-5-fluoropicolinaldehyde in Fragment-Based Drug Discovery (FBDD)
Executive Summary This application note details the methodological integration of 4-(Boc-amino)-5-fluoropicolinaldehyde into high-throughput Fragment-Based Drug Discovery (FBDD) workflows. This scaffold is unique due to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the methodological integration of 4-(Boc-amino)-5-fluoropicolinaldehyde into high-throughput Fragment-Based Drug Discovery (FBDD) workflows. This scaffold is unique due to its trifunctional nature:
The Aldehyde Warhead: Facilitates reversible covalent targeting of lysine residues or N-terminal amines.
The Protected Amine (Boc): Provides a pre-installed, orthogonal vector for rapid fragment optimization ("fragment growing") without synthetic redesign.
This guide provides validated protocols for
F NMR screening, kinetic analysis of reversible covalent binding, and downstream library expansion.
Structural Analysis & Design Logic
The utility of this fragment lies in its ability to serve as both a probe and a platform .
Functional Group
Position
FBDD Utility
Picolinaldehyde
C2
Reversible Covalent Anchor: Forms dynamic imines (Schiff bases) with nucleophilic protein residues. Essential for "tethering" strategies.
Boc-Amino
C4
Solubility & Expansion: The Boc group improves logP for initial screening. Post-hit, it is deprotected to release a primary amine for library generation (amides, ureas).
Fluorine
C5
NMR Spy: Located para to the aldehyde and ortho to the amine, this atom's chemical shift is highly sensitive to the electronic perturbations caused by protein binding.
Workflow Visualization: The FBDD Triad
The following diagram illustrates how this single molecule bridges screening, validation, and optimization.
Figure 1: The integrated workflow moving from initial fragment screening to lead optimization using the trifunctional scaffold.
Protocol A: Ligand-Observed
F NMR Screening
F NMR is the gold standard for fragment screening due to the absence of background signals from biological macromolecules. The 5-fluoro group on the picolinaldehyde core acts as a sensitive environmental probe.
Experimental Design (Causality)
Why
(Transverse) Relaxation? Small molecules tumble fast (long , sharp peaks). When bound to a large protein, they tumble slowly (short , broad peaks). We look for peak broadening or disappearance.
Why Competition Experiments? To validate specific binding, a known high-affinity ligand is added to displace the fragment, restoring the sharp
F signal.
Detailed Protocol
Materials:
Fragment: 4-(Boc-amino)-5-fluoropicolinaldehyde (dissolved in
-DMSO to 100 mM).
Protein: Target protein (>95% purity) in PBS buffer.
Internal Standard: Trifluoroacetic acid (TFA) or 3-fluorobenzoic acid (capillary insert).
Step-by-Step Procedure:
Buffer Preparation: Prepare 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10%
(for lock). Note: Avoid amine-based buffers (Tris) as they react with the aldehyde.
Experimental Sample: 50 µM Fragment + 10-20 µM Protein (Total vol: 500 µL).
Acquisition (600 MHz NMR w/ Cryoprobe):
Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) to filter out broad protein signals and emphasize ligand relaxation.
Scans: 128–256 scans (depending on S/N ratio).
Delay (
): 2.0 seconds.
Data Analysis:
Compare the line width at half-height (
) of the Reference vs. Experimental.
Hit Criteria: A line broadening increase >30% or a chemical shift perturbation (CSP) >0.05 ppm indicates binding.
Protocol B: Reversible Covalent Binding Kinetics
The C2-aldehyde allows this fragment to form a reversible Schiff base (imine) with non-catalytic Lysine residues near the binding pocket. This increases the residence time of the fragment, improving potency.
Mechanism of Action
Mass Spectrometry Validation (Intact Protein)
Objective: Confirm covalent adduct formation and measure occupancy.
Step-by-Step Procedure:
Incubation: Mix Protein (5 µM) with Fragment (50 µM, 10x excess) in Ammonium Acetate buffer (pH 7.5). Incubate for 60 minutes at RT.
Reduction (Critical Step): Add
(Sodium cyanoborohydride) to a final concentration of 5 mM.
Scientific Logic: The imine bond is labile in the gas phase of MS.
selectively reduces the imine to a stable secondary amine, "freezing" the equilibrium for detection.
LC-MS Analysis: Inject onto a C4 desalting column coupled to a Q-TOF or Orbitrap.
Deconvolution: Look for a mass shift of +MW(Fragment) - 16 Da (loss of Oxygen) + 2 Da (Reduction).
Target Mass Shift: +238.2 (Fragment) - 16 + 2 = +224.2 Da .
Protocol C: Fragment Optimization (The "Grow" Strategy)
Once a hit is validated, the Boc-amino group becomes the primary vector for optimization. The strategy involves deprotection followed by library synthesis.
Synthetic Pathway Visualization
Figure 2: Divergent synthesis pathways for growing the fragment hit into a lead compound.
Deprotection: Treat the fragment with 20% TFA in DCM for 1 hour. Evaporate volatiles.
Coupling (Amide Formation):
Dissolve deprotected fragment in DMF.
Add DIPEA (3 eq).
Add diverse Carboxylic Acid library (1.2 eq) pre-activated with HATU (1.2 eq).
Reaction: Shake at RT for 12 hours.
Purification: The aldehyde group allows for "Catch-and-Release" purification using a hydrazine-functionalized resin, or standard Prep-HPLC.
Data Summary & Troubleshooting
Observation
Likely Cause
Corrective Action
No F Signal
Aggregation or Precipitation
Check solubility in buffer; add 1-2% DMSO; verify pH.
Broad peaks in Reference
Paramagnetic impurities
Add EDTA to buffer to chelate metal ions.
No Mass Shift (MS)
Unstable Imine
Ensure is fresh; increase reduction time; check pH (imines form best at pH 6-8).
Multiple Mass Shifts
Non-specific binding
The aldehyde is reacting with multiple lysines. Titrate protein:ligand ratio or use a competitive inhibitor to block the active site.
References
Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. Link
Erlanson, D. A., et al. (2004). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences. Link
Keep, N. H., et al. (2022). "A Practical Guide to Fragment-Based Drug Discovery." Methods in Enzymology. Link
Ray, S., et al. (2020). "Reversible Covalent Chemistry in Drug Discovery." Journal of Medicinal Chemistry. Link
Method
Application Note: High-Fidelity Wittig Olefination of Pyridine-2-Carboxaldehyde Derivatives
- and -Selective Olefination of Heteroaromatic Aldehydes Part 1: Executive Summary & Strategic Rationale The Wittig reaction on pyridine-2-carboxaldehyde presents unique challenges compared to carbocyclic benzaldehydes....
Author: BenchChem Technical Support Team. Date: February 2026
- and -Selective Olefination of Heteroaromatic Aldehydes
Part 1: Executive Summary & Strategic Rationale
The Wittig reaction on pyridine-2-carboxaldehyde presents unique challenges compared to carbocyclic benzaldehydes. The basic nitrogen atom, the electron-deficient ring, and the instability of the aldehyde moiety require distinct modifications to standard protocols.
The "Pyridine Effect" in Wittig Chemistry:
N-Coordination: The pyridine nitrogen can chelate with metal cations (Li
), potentially altering the transition state geometry and eroding stereoselectivity.
Aldehyde Instability: Pyridine-2-carboxaldehyde is prone to dimerization and Cannizzaro-type disproportionation in the presence of strong hydroxide bases.
Product Handling: Vinyl pyridines are acid-sensitive and prone to polymerization on standard silica gel.
This guide provides two self-validating protocols: Protocol A for kinetic
-selectivity (using salt-free conditions) and Protocol B for thermodynamic -selectivity (using stabilized ylides), alongside a specialized purification workflow to remove triphenylphosphine oxide (TPPO) without chromatography.
Part 2: Mechanistic Logic & Pathway Visualization
To control the reaction, one must understand the transition states. The formation of the oxaphosphetane intermediate is the stereodetermining step.[1]
The following diagram illustrates the pathway differences and the risk of Lithium-Nitrogen chelation.
Caption: Figure 1. Mechanistic bifurcation. Note that Lithium ions (if present) can bridge the Pyridine Nitrogen and the Betaine Oxygen, promoting isomerization and eroding Z-selectivity.
Charge a flame-dried Schlenk flask with the phosphonium salt (1.1 equiv) and anhydrous THF (0.5 M concentration).
Cool to 0°C (ice bath).
Add NaHMDS (1.05 equiv) dropwise over 10 minutes. The solution should turn a vivid color (yellow/orange for methyl, deep red for higher alkyls).
Stir at 0°C for 45 minutes. Explanation: NaHMDS generates the ylide and produces NaX salts which precipitate or are non-coordinating, unlike LiX which remains soluble and coordinates.
Addition:
Cool the ylide solution to -78°C (dry ice/acetone).
Add Pyridine-2-carboxaldehyde (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.
Critical: Keep the temperature below -70°C during addition to enforce kinetic control.
Reaction & Quench:
Stir at -78°C for 1 hour.
Allow the mixture to warm slowly to 0°C over 2 hours. Do not reflux.
Target: Stabilized ylides (e.g., esters, ketones, nitriles).
Critical Factor: Reversibility of the intermediate allows formation of the thermodynamically stable trans-isomer.
Lewis Acid (Optional): Benzoic acid (catalytic) can sometimes accelerate proton transfer, but is usually unnecessary for stabilized ylides.
Step-by-Step Methodology
Reaction Setup:
Dissolve Pyridine-2-carboxaldehyde (1.0 equiv) and the stabilized ylide (1.2 equiv) in DCM (0.2 M).
Note: Stabilized ylides are often commercially available and do not require in-situ generation with strong base.
Execution:
Stir at Room Temperature for 12–24 hours.
Optimization: If conversion is slow (monitored by TLC), switch solvent to Toluene and heat to reflux (110°C) for 4 hours. High temperature favors the reverse reaction of the cis-oxaphosphetane, funneling the mixture toward the stable trans-product.
Workup:
Concentrate directly under reduced pressure.
Part 4: Advanced Purification Strategy (The "Acid-Base" Wash)
Separating Triphenylphosphine oxide (TPPO) from the product is the bane of Wittig reactions. However, because the product is a pyridine (basic) and TPPO is neutral , we can use a chemical extraction trick that avoids column chromatography for the bulk separation.
Diagram 2: Purification Workflow
Caption: Figure 2. Acid-Base extraction workflow utilizing the basicity of the pyridine ring to separate it from neutral Triphenylphosphine oxide.
Chromatography Note: If column chromatography is required, pre-treat the silica gel with 1% Triethylamine (Et
N) in Hexanes. Vinyl pyridines are prone to polymerization on acidic silica sites.
Part 5: Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Low Yield
Wet reagents
Phosphonium salts are hygroscopic. Dry them under high vacuum at 100°C. Aldehyde may be oxidized; distill before use.
Low -Selectivity
Lithium presence
Switch from -BuLi to NaHMDS or KHMDS. Ensure "Salt-Free" conditions.
Low -Selectivity
Temperature too high
Ensure addition is done at -78°C. Slow down the addition rate.
Polymerization
Acidic workup/Silica
Use the Acid-Base extraction method carefully. Add 1% EtN to chromatography solvents. Store product with radical inhibitor (BHT) if unstable.
No Reaction
Enolization
The base may be deprotonating the aldehyde (if -protons exist, though not on C2). Ensure base is fully consumed by phosphonium salt before adding aldehyde.
Part 6: References
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–85. Link
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927. Link
Robson, M. J., et al. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.[6] Angewandte Chemie International Edition, 60(39), 21283-21288.[6] Link
Organic Syntheses. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. Organic Syntheses, 97, 262-278. Link
BenchChem. (2025).[3] Experimental setup for reactions involving 3-Isopropyl-5-vinylpyridine. Link
Fluorinated pyridine aldehydes (e.g., 2-fluoro-3-pyridinecarboxaldehyde) present a unique "triad of instability" that often leads to purification failure:
Lewis Basicity: The pyridine nitrogen interacts with acidic silanols on silica gel, causing streaking and mass loss.
Hyper-Electrophilicity: The electronegative fluorine atom (inductive effect) destabilizes the carbonyl, shifting the equilibrium toward the gem-diol (hydrate) in the presence of moisture.
Oxidative lability: Rapid auto-oxidation to the corresponding pyridine carboxylic acid.
This guide provides self-validating protocols to overcome these specific failure modes.
Module 1: Troubleshooting & Diagnostics (Q&A)
Issue 1: "My NMR shows the compound is impure, but I just distilled it."
User Report: I see a broad singlet around 6.0-7.0 ppm and my aldehyde peak (10 ppm) is small or missing. The substance has turned into a gummy solid.[1]
Diagnosis: You are observing Hydrate Formation (Gem-diol) .[2][3]
Technical Explanation: Fluorine is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the carbonyl carbon, making it highly electrophilic.[4] Unlike standard aldehydes, fluorinated pyridine aldehydes form stable hydrates (
) upon contact with atmospheric moisture.
Corrective Action:
Do not re-purify yet. The compound may be chemically pure but physically hydrated.
Protocol: Dissolve the gum in Toluene or Benzene.
Reflux with a Dean-Stark trap for 2 hours to physically remove water.
Evaporate solvent under high vacuum/Argon.
Validation: Run NMR immediately in anhydrous
or (from a fresh ampule).
Issue 2: "The compound streaks from baseline to solvent front on TLC/Column."
User Report: I tried purifying 2-fluoro-3-pyridinecarboxaldehyde on silica gel (Hex/EtOAc), but I lost 60% of my mass, and the peaks are tailing badly.
Diagnosis:Acid-Base Interaction with Stationary Phase.Technical Explanation: Silica gel is slightly acidic (
). The basic nitrogen of the pyridine ring protonates on the silica surface, forming a salt that adheres irreversibly to the column.
Corrective Action:
Method A (Deactivation): Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et3N). Run the purification with 0.5% Et3N in the eluent.
Method B (Alternative Phase): Switch to Neutral Alumina (Brockmann Grade III). Alumina lacks the acidic silanols that trap pyridines.
Issue 3: "Low recovery after Bisulfite purification."
User Report: I formed the bisulfite adduct to remove impurities, but when I basified to release the aldehyde, my yield was <30%.
Diagnosis:Cannizzaro Reaction or Aldol Condensation.Technical Explanation: While releasing the aldehyde, if the local pH spikes too high (
) or the temperature rises, the electron-deficient aldehyde undergoes rapid disproportionation (Cannizzaro) or polymerization.
Corrective Action:
Use a biphasic release (Organic/Aqueous).
Adjust pH to exactly 9-10 using saturated
or , not concentrated .
Keep the mixture at 0°C during release.
Module 2: Decision Matrix & Workflows
Workflow 1: Selecting the Correct Purification Method
Caption: Decision tree for selecting purification method based on physical state and impurity profile.
Module 3: The Gold Standard Protocol (Bisulfite Adduct)
This method chemically sequesters the aldehyde as a water-soluble sulfonate salt, allowing all organic impurities (starting materials, isomers, defluorinated byproducts) to be washed away.
Use (neutral/acidic) rather than (basic) to avoid polymerization.
Bisulfite Workflow Diagram
Caption: Chemical purification workflow using sodium bisulfite sequestration.
Module 4: Storage & Stability Data
Once purified, fluorinated pyridine aldehydes degrade rapidly if mishandled.
Parameter
Recommendation
Scientific Rationale
Atmosphere
Argon/Nitrogen (Strict)
Prevents auto-oxidation to carboxylic acid.
Temperature
2°C to 8°C
Retards oligomerization. Avoid freezing if hydrate formation is suspected.
Container
Amber Glass
Pyridines can be photosensitive; prevents N-oxide formation.
Stabilizer
None (usually)
If long-term storage is needed, store as the Bisulfite Adduct (solid salt) and release only upon demand.
References
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724. Link
Brindle, C. S., et al. (2017).[6] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403.[6] Link
Loudon, G. M. (2009). Organic Chemistry (5th Ed). Roberts and Company Publishers. (Chapter 19: Aldehydes and Ketones - Hydration Equilibrium and Electronic Effects).
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guide. Link(Note: Generalized citation for standard industry practice regarding amine-silica interactions).
Minimizing Hydrate Formation in Picolinaldehyde NMR Samples
Technical Support Center & Troubleshooting Guide Introduction: The "Vanishing Aldehyde" Phenomenon Context: You are analyzing picolinaldehyde (2-pyridinecarboxaldehyde) by H NMR. You expect a distinct aldehyde singlet ar...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center & Troubleshooting Guide
Introduction: The "Vanishing Aldehyde" Phenomenon
Context: You are analyzing picolinaldehyde (2-pyridinecarboxaldehyde) by
H NMR. You expect a distinct aldehyde singlet around 10.0 ppm.[1] Instead, this peak is diminished or absent, and a new set of signals has appeared upfield (5.7–6.5 ppm).
The Cause: Picolinaldehyde is chemically predisposed to hydration . The electron-withdrawing nature of the pyridine ring (specifically at the 2-position) renders the carbonyl carbon highly electrophilic. Upon exposure to trace moisture, it undergoes nucleophilic attack by water to form a gem-diol (hydrate) .[1] This equilibrium is catalyzed by trace acids often found in NMR solvents like CDCl
This guide provides the protocols to diagnose, prevent, and remediate this issue to ensure accurate stoichiometric assessment and spectral purity.
Part 1: Diagnostic Q&A
Q1: How do I confirm if my sample has hydrated?
A: Look for the "migration" of the methine proton.
In the aldehyde form, the carbonyl proton is deshielded (~10 ppm).[2][3] In the hydrate form, this carbon becomes
hybridized, shielding the proton significantly.
Species
Structure
H NMR Shift (ppm)
Multiplicity
Aldehyde
Py-CHO
10.0 – 10.1
Singlet
Hydrate (Gem-diol)
Py-CH(OH)
5.7 – 6.4
Singlet (broad)
Note: You may also see broad singlets for the -OH protons of the gem-diol, which vary with concentration and solvent.
Q2: Why is the hydration worse in my CDCl sample than in DMSO?
A: It is likely due to acid catalysis , not just water content.
Chloroform (CDCl
) slowly decomposes to form phosgene and deuterium chloride (DCl) . Picolinaldehyde is a base (pyridine nitrogen); however, the acid protonates the carbonyl oxygen or the pyridine ring, dramatically increasing the electrophilicity of the carbonyl carbon and accelerating water addition.
DMSO-d
: While hygroscopic (attracts water), it is generally less acidic than aged CDCl.[1] However, if the DMSO is "wet," the equilibrium will still shift toward the hydrate.
Part 2: Prevention Protocols (The "Anhydrous Workflow")
Q3: Which solvent should I use to prevent this?
A: The choice depends on your ability to exclude water and acid.
Diagnosis: Hemiacetal methine protons typically appear slightly downfield of the hydrate (approx 6.0–7.0 ppm) and may show complex splitting if the alcohol group couples.
Part 4: Visualizing the Mechanism & Logic
Figure 1: Hydration Equilibrium & Chemical Shifts
The electron-withdrawing pyridine ring destabilizes the carbonyl, favoring the
gem-diol in the presence of water/acid.
Caption: Equilibrium between picolinaldehyde and its gem-diol. Acidic conditions (DCl) and moisture drive the reaction to the right (Hydrate).
Figure 2: Sample Preparation Decision Tree
Follow this logic to select the correct workflow for your sample.
Caption: Workflow for selecting solvents and pretreatment steps to minimize hydration risks.
Part 5: Reference Data
Table 1: Solvent Properties & Risk Factors
Solvent
Acidity Risk
Hygroscopicity
Suitability for Picolinaldehyde
Benzene-d
Low
Low
High (Recommended)
CDCl
High (Forms DCl)
Low
Medium (Requires neutralization)
DMSO-d
Low
Very High
Low (Unless ampoule is fresh)
Acetone-d
Low
Medium
Medium
DO
Neutral
N/A
None (Forms 100% Hydrate)
References
National Institute of Standards and Technology (NIST). 2-Pyridinecarboxaldehyde Mass Spectrum and Properties.[1] NIST Chemistry WebBook.[1][2][3] [Link]
Lázaro Martínez, J. M., et al. (2010).[4] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of Organic Chemistry.[1][4] [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1] [Link]
Conicet. Gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR.[Link]
HPLC Retention Time Comparison & Separation Guide: Fluorinated Picolinaldehydes
The following guide is structured to serve as an authoritative technical reference for the chromatographic characterization of fluorinated picolinaldehydes. It synthesizes chemical principles with practical method develo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as an authoritative technical reference for the chromatographic characterization of fluorinated picolinaldehydes. It synthesizes chemical principles with practical method development strategies to address the specific challenge of separating these positional isomers.
Executive Summary: The Fluorine Positional Challenge
Fluorinated picolinaldehydes (3-, 4-, 5-, and 6-fluoro-2-pyridinecarboxaldehyde) are critical bioisosteres in drug discovery, often used to modulate metabolic stability and pKa in kinase inhibitors. However, their chromatographic separation is notoriously difficult due to isobaric mass , similar lipophilicity (logP) , and rapid hydration kinetics of the aldehyde group.
This guide provides a comparative analysis of their retention behavior, predicting elution orders based on electronic effects, and offers a self-validating protocol to achieve baseline resolution.
To troubleshoot separation issues, one must understand the underlying forces driving retention.
Electronic Effects & Lipophilicity
The position of the fluorine atom relative to the pyridine nitrogen and the aldehyde group fundamentally alters the molecule's interaction with the stationary phase.
6-Fluoro Isomer (Ortho-effect): The fluorine atom at the 6-position exerts a strong inductive effect on the ring nitrogen, significantly lowering the pKa of the pyridinium ion. At standard HPLC pH (0.1% Formic Acid, pH ~2.7), this isomer is less likely to be protonated than the 3- or 4- isomers, leading to longer retention times on C18 columns due to the neutral species dominating.
3-Fluoro Isomer (Steric/Dipole): The fluorine is adjacent to the aldehyde. This creates a strong local dipole and potential steric twisting of the aldehyde group, often increasing effective polarity and reducing retention.
Hydration Kinetics
Picolinaldehydes exist in equilibrium between the free aldehyde and the gem-diol (hydrate) form in aqueous mobile phases.
Chromatographic Impact: This equilibrium can cause peak broadening or "saddle" peaks if the interconversion rate is slow on the chromatographic timescale. Fluorine substitution (especially at the 3- and 6- positions) accelerates hydration, potentially sharpening peaks but shifting retention.
Experimental Data & Method Development
Since literature values for these specific isomers are often system-dependent, the following Self-Validating Protocol ensures you generate robust data.
Recommended Column Chemistries
While C18 is the standard, Pentafluorophenyl (PFP) phases are superior for fluorinated isomers due to specific
and F-F interactions.
Column Type
Mechanism
Suitability
Recommendation
C18 (Octadecyl)
Hydrophobic Interaction
Moderate
Good for general purity, poor for isomer separation.
PFP (Pentafluorophenyl)
, Dipole-Dipole, Shape Selectivity
High
Gold Standard for separating 3-F vs 4-F isomers.
Phenyl-Hexyl
Interaction
High
Alternative if PFP is unavailable.
Standardized Protocol: Gradient Screening
Objective: Establish baseline separation for a mixture of 3-, 4-, 5-, and 6-fluoropicolinaldehydes.
Instrument Parameters:
System: HPLC or UHPLC with DAD
Wavelength: 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl)
Temperature: 30°C (Control hydration kinetics)
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient Table (Standard Screening):
Time (min)
% Mobile Phase B
Flow Rate (mL/min)
Comment
0.0
5
1.0
Initial equilibration
2.0
5
1.0
Isocratic hold for polar hydrates
15.0
60
1.0
Shallow gradient for resolution
18.0
95
1.0
Wash column
20.0
95
1.0
Hold wash
20.1
5
1.0
Re-equilibration
Visualization: Separation Logic & Workflow
The following diagram illustrates the decision matrix for separating these isomers, incorporating the "Self-Validating" approach.
Caption: Decision tree for optimizing the separation of fluorinated picolinaldehyde isomers, prioritizing stationary phase selectivity over mobile phase adjustments.
References
Retention Behavior of Fluorinated Compounds
Title: Retention Behaviour of Higher Fluorinated Polycyclic Aromatic Hydrocarbons in Reversed-Phase Liquid Chrom
Diagnostic IR Spectroscopy of 2-Formylpyridine Derivatives: A Comparative Guide
Topic: IR Spectroscopy Aldehyde Stretch for 2-Formylpyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Formylpyridine (2-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IR Spectroscopy Aldehyde Stretch for 2-Formylpyridine Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Formylpyridine (2-pyridinecarboxaldehyde) and its derivatives represent a unique class of "chameleon" ligands in coordination chemistry and key intermediates in pharmaceutical synthesis. Unlike simple aromatic aldehydes (e.g., benzaldehyde), the presence of the pyridyl nitrogen atom introduces competing electronic effects—inductive withdrawal versus resonance donation—and enables rotameric switching that significantly complicates vibrational assignments.
This guide moves beyond basic spectral assignment. It provides a comparative analysis of the carbonyl (
) stretch as a diagnostic probe for electronic environment , rotameric state , and coordination mode .
Mechanistic Insight: The Electronic Tug-of-War
To interpret the IR spectrum of 2-formylpyridine, one must understand the causality behind the wavenumber position. The carbonyl stretching frequency (
) is governed by the force constant () of the bond, which is modulated by two primary factors:
Inductive Effect (-I): The electronegative nitrogen atom in the pyridine ring withdraws electron density through the
-framework. This normally strengthens the bond (increasing ), shifting the band to a higher wavenumber (blue shift).
Resonance Effect (+R): The
-system of the pyridine ring conjugates with the carbonyl group. This introduces single-bond character to the carbonyl, weakening and shifting the band to a lower wavenumber (red shift).
The Result: In 2-formylpyridine, these effects nearly cancel out, but the resonance effect slightly dominates, placing the band very close to, or slightly lower than, the standard aromatic aldehyde value.
Comparative Baseline: 2-Formylpyridine vs. Standards
Compound Class
Representative Molecule
(cm)
(Fermi Doublet)
Mechanistic Driver
Aliphatic Aldehyde
Cyclohexanecarbaldehyde
1730 ± 5
2850, 2750
No conjugation; pure double bond character.
Aromatic Aldehyde
Benzaldehyde
1703 ± 2
2820, 2720
Strong conjugation lowers bond order.
Heterocyclic Aldehyde
2-Formylpyridine
1700 - 1710
2840, 2700
-I and +R effects compete; N-atom proximity enables H-bonding.
Critical Note: The "Fermi Resonance" doublet (C-H stretch) is the most reliable confirmation of the aldehyde functionality. In 2-formylpyridine, the lower frequency band (~2700 cm
) is often distinct, while the higher band may overlap with alkyl C-H stretches if derivatives are complex.
The Rotameric Switch: Trans vs. Cis
Unlike benzaldehyde, 2-formylpyridine exists in an equilibrium between two planar conformers: trans (anti) and cis (syn), defined by the orientation of the carbonyl oxygen relative to the pyridine nitrogen.
Trans-conformer: The dipole moments of N and O are opposed. This is the ground state (lowest energy) in pure liquid/solution.
Cis-conformer: The dipoles are aligned. This state is higher in energy due to repulsion but is pre-organized for metal chelation .
Figure 1: The rotameric equilibrium of 2-formylpyridine dictates the starting spectral position. Metal coordination locks the molecule into the cis-geometry, resulting in a diagnostic spectral shift.
The most powerful application of IR spectroscopy for these derivatives is determining the mode of interaction with a metal center or a substrate.
Scenario A: Metal Coordination (The "Red Shift" Test)
When 2-formylpyridine binds to a transition metal (e.g., Cu(II), Zn(II)), it can act as a monodentate (N-only) or bidentate (N,O-chelate) ligand.
N-Coordination Only: The carbonyl is not directly bound. The inductive effect of the metal on the ring usually causes a slight blue shift (shift to higher wavenumber, e.g., +5 to +10 cm
) or negligible change.
N,O-Chelation: The metal acts as a Lewis acid, pulling electron density from the carbonyl oxygen. This significantly weakens the
bond.
Observation: Strong Red Shift (shift to lower wavenumber).
Magnitude: Typically
.
New Peak Position:1640 – 1660 cm
.
Scenario B: Schiff Base Condensation
In drug development, 2-formylpyridine is often condensed with amines (e.g., thiosemicarbazides) to form Schiff bases.
Metal bound to N only; C=O bond slightly stiffened by induction.
Chelate Complex (M-N,O)
1650 - 1680 cm
Diagnostic Red Shift. Metal bound to Oxygen, weakening the bond.
Schiff Base Product
Absent (New band ~1620)
Successful condensation; C=O converted to C=N.
Experimental Protocol: The "Dry Film" Technique
2-Formylpyridine derivatives are often hygroscopic oils or low-melting solids. Water interference can broaden the Carbonyl region (1640 cm
H-O-H bend) and obscure diagnostic shifts.
Protocol:
Preparation: Dissolve 5-10 mg of the derivative in 0.5 mL of anhydrous Dichloromethane (DCM) or Chloroform.
Deposition: Place 1-2 drops on a KBr or NaCl salt plate (or ATR diamond crystal).
Evaporation: Allow the solvent to evaporate completely under a gentle stream of nitrogen. This creates a thin, uniform film.
Why? Solvents like DCM have their own bands; evaporation eliminates them.
Acquisition: Scan from 4000 to 400 cm
(Resolution: 2 cm, Scans: 16).
Validation: Check the 3200-3600 cm
region. If a broad "hump" exists, the sample is wet. Dry the sample over MgSO and repeat.
References
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Pyridinecarboxaldehyde. National Institute of Standards and Technology. [Link]
Specac Ltd. (2024). Interpreting Infrared Spectra: A Guide to Functional Groups. Specac Application Notes. [Link]
Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. [Link]
Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-Acetylpyridine and 2-Formylpyridine. Chemistry Journal of Moldova. [Link]
Michigan State University. (2024). Infrared Spectroscopy: Characteristic Absorptions. [Link]
Comparing reactivity of 5-fluoro vs 5-chloro picolinaldehydes
Title: Comparative Reactivity Guide: 5-Fluoro- vs. 5-Chloro-2-Picolinaldehyde Executive Summary This guide provides a technical comparison of 5-fluoro-2-pyridinecarboxaldehyde (5-F-PyCHO) and 5-chloro-2-pyridinecarboxald...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Reactivity Guide: 5-Fluoro- vs. 5-Chloro-2-Picolinaldehyde
Executive Summary
This guide provides a technical comparison of 5-fluoro-2-pyridinecarboxaldehyde (5-F-PyCHO) and 5-chloro-2-pyridinecarboxaldehyde (5-Cl-PyCHO). While structurally similar, the distinct electronic properties of the halogen substituents—specifically the balance between inductive withdrawal (
) and resonance donation ()—dictate divergent reactivity profiles.
Key Takeaway:
Select 5-Chloro-2-picolinaldehyde when optimizing for carbonyl electrophilicity (e.g., faster Schiff base formation, Wittig reactions) due to chlorine’s superior net electron-withdrawing capability in the para position.
Select 5-Fluoro-2-picolinaldehyde when targeting nucleophilic aromatic substitution (
) at the C5 position, as the high electronegativity of fluorine drastically accelerates the rate-determining addition step.
Electronic Profile & Mechanistic Basis
The reactivity differences stem from how the halogen at C5 communicates with the aldehyde at C2 and the pyridine nitrogen.
F donates electron density back into the ring more effectively than Cl.
Hammett
0.06
0.23
Critical: Cl is more electron-withdrawing overall in the para position because F's resonance donation cancels much of its inductive effect.
Diagram: Electronic Effects on Reactivity
Caption: Comparison of electronic vectors. Chlorine acts as a stronger net Electron Withdrawing Group (EWG) relative to the aldehyde due to poor resonance overlap, enhancing carbonyl electrophilicity.
Reactivity Profile 1: Carbonyl Chemistry
Target Reaction: Schiff Base / Imine Formation, Knoevenagel Condensation.
Because the halogen is para to the aldehyde group, the Hammett
constant is the predictive metric.
5-Chloro (
): The chlorine atom effectively pulls electron density from the ring, making the carbonyl carbon at C2 highly electron-deficient (electrophilic).
5-Fluoro (
): The strong back-donation of electrons from fluorine's orbital into the ring partially mitigates the inductive withdrawal, rendering the carbonyl carbon less electrophilic than the chloro analog.
Experimental Implication:
5-Cl-PyCHO will react faster with weak nucleophiles (e.g., anilines, hindered amines).
5-F-PyCHO may require acid catalysis or elevated temperatures to achieve comparable conversion rates with poor nucleophiles.
Protocol: Comparative Schiff Base Synthesis
This protocol includes self-validating checkpoints to distinguish reactivity rates.
Target Reaction: Displacement of Halogen at C5 by Nucleophiles (e.g., Morpholine, Alkoxides).
In
, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex.
5-Fluoro: The extreme electronegativity of fluorine stabilizes the negative charge accumulation in the transition state/intermediate much better than chlorine.
5-Chloro: While Cl is a better leaving group in
/ (weaker bond), in , bond breaking is not rate-determining. The lack of transition state stabilization makes 5-Cl significantly more inert.
Experimental Implication:
5-F-PyCHO allows for facile functionalization at C5 under mild conditions.
5-Cl-PyCHO is generally resistant to nucleophilic attack at C5 unless harsh conditions (high T, strong bases) or metal catalysis (Buchwald-Hartwig) are employed.
Diagram:
Mechanism & Energy Landscape
Caption: The activation energy for the nucleophilic addition step is significantly lower for the 5-Fluoro derivative due to inductive stabilization of the anionic intermediate.
Preparation: Dissolve 1.0 mmol 5-F-PyCHO in 2 mL DMF.
Activation: Add
and stir for 5 min.
Reaction: Add Morpholine. Heat to 60°C.
Note: If using 5-Cl-PyCHO, heating to >100°C or microwave irradiation is typically required.
Checkpoint 2 (Color Change): The formation of the amino-substituted pyridine often results in a bright yellow/orange shift due to extended conjugation (push-pull system).
Workup: Pour into ice water. The product often precipitates.
Validation:
NMR is the ultimate self-validating tool.
Start: Signal at ~ -125 ppm (Ar-F).
End: Complete disappearance of the fluorine signal confirms substitution.
Summary Comparison Table
Property
5-Fluoro-2-picolinaldehyde
5-Chloro-2-picolinaldehyde
Recommended Application
Carbonyl Electrophilicity
Moderate
High
Use 5-Cl for difficult imine/hydrazone formations.
Lability (C5)
High
Low
Use 5-F for introducing amines/ethers at C5.
Metal Coupling (Pd)
Poor (C-F bond inert)
Excellent
Use 5-Cl for Suzuki/Sonogashira couplings.
N-Coordination Strength
Slightly Higher
Lower
Use 5-F if stronger metal chelation is required.
Stability
High
High
Both are stable, but 5-F is more sensitive to strong bases.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews, 49(2), 273–412. Link
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
A Senior Application Scientist's Guide to Validating the Structure of 4-(Boc-amino)-5-fluoropicolinaldehyde via NOESY
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this guide, we delve int...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this guide, we delve into the structural validation of 4-(tert-butoxycarbonyl-amino)-5-fluoropicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. We will explore how Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive evidence of its substitution pattern by leveraging through-space proton-proton interactions. This guide will not only detail the experimental protocol but also compare NOESY with other common 2D NMR techniques, providing a comprehensive understanding of its unique capabilities.
The Challenge: Confirming the Regiochemistry of a Polysubstituted Aromatic Ring
The synthesis of multi-substituted aromatic compounds can often lead to a mixture of regioisomers. The precise arrangement of substituents on the pyridine ring of 4-(Boc-amino)-5-fluoropicolinaldehyde is critical for its intended biological activity. While techniques like mass spectrometry can confirm the elemental composition, and 1D proton and carbon NMR can identify the types of protons and carbons present, confirming the exact connectivity and spatial arrangement of the substituents requires more sophisticated methods. The central analytical question is: how can we definitively confirm the relative positions of the aldehyde, the Boc-amino group, and the fluorine atom on the picolinaldehyde scaffold?
The Solution: Unveiling Spatial Proximity with NOESY
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically within 5 Å).[1][2][3] This "through-space" interaction is independent of the through-bond J-coupling that is observed in other NMR experiments like COSY.[4][5] The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful tool that maps these spatial relationships, providing invaluable information for structural elucidation and stereochemical analysis.[1][2][6][7][8]
For 4-(Boc-amino)-5-fluoropicolinaldehyde, a NOESY experiment can reveal correlations between protons that are spatially proximate, thereby confirming the substitution pattern. Specifically, we would expect to observe an NOE between the proton of the aldehyde group and the proton on the pyridine ring at position 6. Additionally, a correlation between the N-H proton of the Boc-amino group and the ring proton at position 3 would provide further evidence for the proposed structure.
The Underlying Physics of NOE
The NOE arises from dipole-dipole interactions between nuclear spins.[2] When one population of spins is saturated by radiofrequency irradiation, this perturbation can be transferred to neighboring spins through space, leading to a change in their signal intensity.[1] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the interacting nuclei, making it highly sensitive to internuclear distances.[3][9]
Comparative Analysis: NOESY vs. Other 2D NMR Techniques
To fully appreciate the utility of NOESY, it is essential to compare it with other common 2D NMR techniques used for structural elucidation.[10][11][12]
Can help to piece together the carbon skeleton and identify quaternary carbons.
Correlations can sometimes be ambiguous and may not definitively establish the substitution pattern.
While COSY, HSQC, and HMBC are crucial for assembling the molecular framework through bond connectivities, NOESY provides the definitive through-space correlations necessary to lock in the final three-dimensional structure and confirm the regiochemistry.[14]
Experimental Protocol: Acquiring a High-Quality NOESY Spectrum
The following is a detailed, step-by-step methodology for acquiring a 2D NOESY spectrum of 4-(Boc-amino)-5-fluoropicolinaldehyde.
1. Sample Preparation:
Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent should be based on the solubility of the compound and should ideally provide good signal dispersion in the 1H NMR spectrum.
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes. This is crucial to remove dissolved paramagnetic oxygen, which can quench the NOE effect.[15]
2. Instrument Setup and 1D 1H Spectrum Acquisition:
Insert the sample into the NMR spectrometer.
Tune and match the probe for the 1H frequency.
Acquire a standard 1D 1H spectrum to determine the chemical shifts of all protons and to optimize spectral parameters such as the spectral width and receiver gain.
3. NOESY Experiment Setup:
Load a standard 2D NOESY pulse sequence.
Set the spectral widths in both the direct (F2) and indirect (F1) dimensions to encompass all proton signals.
The number of increments in the indirect dimension (t1) will determine the resolution in that dimension. A typical value for a small molecule is 256-512 increments.[16]
The number of scans per increment will depend on the sample concentration. For a moderately concentrated sample, 8-16 scans are usually sufficient.[16]
Crucially, set the mixing time (d8). For small molecules, a mixing time of 0.5 to 1.0 seconds is a good starting point.[4][17] This parameter is critical as it allows for the NOE to build up.[18]
4. Data Acquisition and Processing:
Start the 2D NOESY acquisition. The experiment time will depend on the number of scans and increments.
After acquisition, the data is Fourier transformed in both dimensions.
Phase the spectrum carefully in both dimensions to obtain pure absorption lineshapes.
Reference the spectrum using the residual solvent peak.
Data Interpretation: Reading the NOESY Map
A 2D NOESY spectrum is displayed as a contour plot with the 1D 1H spectrum along both axes.[13]
Diagonal Peaks: The intense peaks along the diagonal correspond to the signals in the 1D spectrum.
Cross-Peaks: The off-diagonal peaks, or cross-peaks, are the key pieces of information. A cross-peak at the intersection of the chemical shifts of two different protons indicates that these two protons are close in space.[1]
For 4-(Boc-amino)-5-fluoropicolinaldehyde, the expected key NOESY correlations are:
A cross-peak between the aldehyde proton (CHO) and the aromatic proton at the 6-position.
A cross-peak between the N-H proton of the Boc-amino group and the aromatic proton at the 3-position.
A cross-peak between the protons of the tert-butyl group and the N-H proton.
Visualizing the Workflow and Structural Confirmation
To further clarify the experimental process and the logic of structural validation, the following diagrams are provided.
Caption: Experimental workflow for NOESY-based structural validation.
Caption: Key through-space correlations for structural confirmation.
Conclusion
The structural elucidation of novel compounds is a critical task in chemical research. While a suite of analytical techniques is often employed, NOESY stands out for its unique ability to probe through-space interactions. For molecules like 4-(Boc-amino)-5-fluoropicolinaldehyde, where confirming the substitution pattern is paramount, the NOESY experiment provides unambiguous and direct evidence of the spatial arrangement of substituents. By understanding the principles of the Nuclear Overhauser Effect and following a robust experimental protocol, researchers can confidently validate their synthetic products, ensuring the integrity of their downstream applications.
References
Nuclear Overhauser effect. In: Wikipedia. Accessed January 30, 2026. [Link]
1D NOESY made easy. University of Chicago Chemistry Department NMR Facility. Published March 10, 2021. Accessed January 30, 2026. [Link]
1-D NOESY and 1-D ROESY for Small Molecules. Indiana University NMR Facility. Published November 15, 2004. Accessed January 30, 2026. [Link]
NOESY and ROESY. University of Missouri-St. Louis Department of Chemistry and Biochemistry. Published August 8, 2018. Accessed January 30, 2026. [Link]
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Published July 12, 2021. Accessed January 30, 2026. [Link]
NOE Experiments on the Bruker. The University of Maryland, Baltimore County. Accessed January 30, 2026. [Link]
2D NMR Spectroscopy. Slideshare. Accessed January 30, 2026. [Link]
Nuclear Overhauser Effect(NOE): Easy Definition, example, application. Chemistry Notes. Published May 13, 2018. Accessed January 30, 2026. [Link]
2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Wisconsin-Madison Chemistry Department. Accessed January 30, 2026. [Link]
The Nuclear Overhauser Effect. Conduct Science. Published April 5, 2021. Accessed January 30, 2026. [Link]
NMR Spectroscopy – Fundamental & Applications. SlideShare. Published February 24, 2020. Accessed January 30, 2026. [Link]
Through-Bonds and Through-Space Solid-State NMR Correlations at Natural Isotopic Abundance: Signal Assignment and Structural Study of Simvastatin. The Journal of Physical Chemistry A. Accessed January 30, 2026. [Link]
Nuclear Overhauser Effect (NOE). University of California, Santa Barbara. Accessed January 30, 2026. [Link]
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Published December 3, 2020. Accessed January 30, 2026. [Link]
Transient NOESY: A Better Method of Measuring NOEs. University of California, Santa Barbara. Accessed January 30, 2026. [Link]
Small Molecule Characterization. Oregon State University. Accessed January 30, 2026. [Link]
2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. University of Arizona. Accessed January 30, 2026. [Link]
NMR coupling, through bond or spatial? Or does it depend on type of NMR used? Reddit. Published November 4, 2017. Accessed January 30, 2026. [Link]
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Accessed January 30, 2026. [Link]
Two-dimensional nuclear magnetic resonance spectroscopy. In: Wikipedia. Accessed January 30, 2026. [Link]
2D NMR: NOESY NMR INTERPRETATION. YouTube. Published August 31, 2022. Accessed January 30, 2026. [Link]
Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Chemistry. Published January 16, 2012. Accessed January 30, 2026. [Link]
Stereochemistry | How to read NOESY spectrum? YouTube. Published March 20, 2022. Accessed January 30, 2026. [Link]
How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. Published October 5, 2025. Accessed January 30, 2026. [Link]
5.4: NOESY Spectra. Chemistry LibreTexts. Accessed January 30, 2026. [Link]
Through-bond heteronuclear single-quantum correlation spectroscopy in solid-state NMR, and comparison to other through-bond and through-space experiments. Infoscience. Accessed January 30, 2026. [Link]
Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate. Published August 6, 2025. Accessed January 30, 2026. [Link]
How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin? ResearchGate. Published June 27, 2022. Accessed January 30, 2026. [Link]
A Senior Application Scientist's Guide to Elemental Analysis of Fluorinated Pyridine Carbamates: A Comparative Approach
For the modern researcher, scientist, and drug development professional, the precise elemental characterization of novel chemical entities is not merely a regulatory checkbox; it is a fundamental pillar of scientific rig...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the precise elemental characterization of novel chemical entities is not merely a regulatory checkbox; it is a fundamental pillar of scientific rigor and a critical determinant of a compound's journey from the lab to the clinic. Fluorinated pyridine carbamates, a burgeoning class of molecules in medicinal chemistry, present unique analytical challenges due to the inherent reactivity of fluorine and the importance of accurately quantifying both heteroatoms and carbon-hydrogen-nitrogen content. This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for the elemental analysis of these complex molecules, grounded in established pharmacopeial standards and validated experimental protocols.
The Analytical Imperative: Why Elemental Composition Matters
The elemental composition of a fluorinated pyridine carbamate is a critical quality attribute (CQA) that directly impacts its identity, purity, and safety. For drug development professionals, accurate elemental analysis is indispensable for:
Compound Confirmation: Verifying the empirical formula of a newly synthesized active pharmaceutical ingredient (API).
Purity Assessment: Detecting inorganic and organic impurities that may affect toxicity and efficacy.
Regulatory Compliance: Adhering to the stringent limits for elemental impurities outlined in the United States Pharmacopeia (USP) General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures), as well as the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities.[1][2][3]
The presence of fluorine imparts unique physicochemical properties to these molecules, but also introduces significant analytical hurdles. The high electronegativity and reactivity of fluorine necessitate specialized analytical approaches to ensure complete sample decomposition and accurate quantification.
A Tale of Two Analyses: Combustion vs. Plasma
The elemental analysis of fluorinated pyridine carbamates can be broadly categorized into two distinct, yet complementary, workflows:
Combustion Analysis: Primarily for the determination of Carbon (C), Hydrogen (H), Nitrogen (N), and Fluorine (F) content.
Inductively Coupled Plasma (ICP) Spectroscopy: For the quantification of trace elemental impurities.
The choice between these techniques is dictated by the analytical objective. Combustion analysis provides information on the bulk composition of the molecule, while ICP focuses on trace contaminants.
Combustion Analysis: Taming the Tiger
Combustion analysis is the gold standard for determining the C, H, and N content of organic molecules. However, the presence of fluorine complicates this otherwise routine analysis. Fluorine's high reactivity can lead to incomplete combustion and the formation of corrosive byproducts that can damage the analytical instrumentation.[4]
The Challenge of Fluorine
During combustion, organofluorine compounds can produce highly reactive species, including hydrogen fluoride (HF) and silicon tetrafluoride (SiF₄) if quartz combustion tubes are used. These species can attack the combustion tube and catalysts, leading to inaccurate results and instrument downtime.[4][5]
To mitigate these challenges, modern elemental analyzers employ specialized reagents and system designs. A key innovation is the use of fluorine-adsorbing materials, such as a mixture of different oxides, placed in the combustion reactor.[4] This "fluorine trap" reacts with the fluorine-containing combustion products, protecting the downstream components of the analytical system.
Comparative Methodologies for Fluorine Determination
Two primary combustion-based methods are employed for the determination of fluorine in organic matrices:
Combustion Ion Chromatography (CIC): This is the most widely accepted and robust method. The sample is combusted in an oxygen-rich atmosphere, and the resulting gases are passed through an absorption solution. The fluoride ions in the solution are then quantified by ion chromatography.[6][7][8]
Oxygen Bomb Combustion: In this method, the sample is combusted in a sealed, high-pressure oxygen environment (a "bomb"). The combustion products are absorbed in a solution, which is then analyzed for fluoride content, typically by ion-selective electrode (ISE) or ion chromatography.[7]
Feature
Combustion Ion Chromatography (CIC)
Oxygen Bomb Combustion
Principle
Pyrohydrolytic combustion followed by IC detection.
High-pressure oxygen combustion followed by analysis of absorption solution.
Automation
Highly automated, suitable for high-throughput analysis.
More manual, lower throughput.
Sample Throughput
High
Low
Precision
Excellent
Good, but can be operator-dependent.
Safety
Generally safer due to controlled combustion.
Requires careful handling of high-pressure oxygen.
Certified organic analytical standards for calibration (e.g., Acetanilide for C/H/N, 4-Fluorobenzoic acid for F)
Tin capsules for sample weighing
Workflow:
Caption: Workflow for C/H/N and F analysis.
Data Interpretation:
The experimental weight percentages should be compared to the theoretical values calculated from the empirical formula. A deviation of ±0.4% is generally considered acceptable in academic settings, though stricter criteria may be applied in a GMP environment.[9]
While combustion analysis focuses on the primary elemental composition, the quantification of trace elemental impurities is a critical safety assessment for any drug candidate. USP <233> recommends either ICP-Atomic (or Optical) Emission Spectrometry (ICP-AES/ICP-OES) or ICP-Mass Spectrometry (ICP-MS) for this purpose.[3][10]
The Power of Plasma
In ICP-based techniques, the sample is introduced into a high-temperature argon plasma (~6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms.
ICP-OES: Measures the light emitted by the excited atoms and ions as they return to a lower energy state.
ICP-MS: Separates and measures the ions based on their mass-to-charge ratio.
ICP-MS is generally more sensitive than ICP-OES and is the preferred technique for analyzing the low levels of elemental impurities stipulated in USP <232> and ICH Q3D.[3][11]
Sample Preparation: The Key to Accurate Results
The most critical step in ICP analysis is sample preparation. The goal is to completely digest the organic matrix to liberate the trace elements into a clear, aqueous solution. For fluorinated pyridine carbamates, closed-vessel microwave digestion is the preferred method.[10][11]
Experimental Protocol: Microwave Digestion
Objective: To digest the fluorinated pyridine carbamate sample for ICP-MS analysis.
Instrumentation:
Closed-vessel microwave digestion system
Reagents:
Concentrated nitric acid (69%, trace metal grade)[11]
Hydrofluoric acid (HF) (optional, with appropriate safety precautions and instrument configuration)
Workflow:
Caption: Microwave digestion workflow for ICP-MS.
A Note on HF: The use of hydrofluoric acid can aid in the digestion of refractory materials and prevent the formation of insoluble fluorides. However, it requires specialized, HF-resistant ICP-MS introduction systems and stringent safety protocols.
Method Validation: Ensuring Trustworthy Data
Any analytical method used for GMP purposes must be validated to ensure it is suitable for its intended purpose.[12] The validation parameters for an ICP-MS method for elemental impurities, as per USP <233>, include:
Specificity: The ability to detect and quantify the target elements in the presence of the sample matrix.
Accuracy: Determined by spike recovery studies at different concentrations.
Precision: Assessed through repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (analysis on different days, by different analysts, or with different instruments).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an element that can be reliably detected and quantified, respectively.[12]
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte over a specified range.[12]
Robustness: The method's resistance to small, deliberate variations in procedural parameters.
Conclusion: An Integrated Approach to Elemental Analysis
The elemental analysis of fluorinated pyridine carbamates requires a multi-faceted approach. Combustion analysis provides the fundamental confirmation of the empirical formula, while ICP-MS offers the high sensitivity needed to ensure compliance with stringent limits on elemental impurities. A thorough understanding of the unique challenges posed by fluorine, coupled with robust sample preparation and validated analytical methods, is essential for generating accurate and reliable data. This integrated analytical strategy is not just a matter of compliance; it is a cornerstone of quality by design and a critical enabler of the development of safe and effective new medicines.
References
Elemental Impurities and the Corresponding Regulations. West Pharmaceutical Services. [Link]
⟨233⟩ elemental impurities—procedures. US Pharmacopeia (USP). [Link]
USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]
USP ⟨232⟩/⟨233⟩ and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]
Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition. [Link]
PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. Innovatech Labs. [Link]
ASTM D7359 - Standard Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). Analytik Jena. [Link]
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]
Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid. OSTI.GOV. [Link]
Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]
Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
New Test Method for Determination of Adsorbable Organic Fluorine in Waters and Waste Waters by Adsorption on Activated Carbon followed by Combustion Ion Chromatography. ASTM International. [Link]
Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. MethodsX. [Link]
Validation Of Analytical Methods For Pharmaceutical Analysis. ARCB.ro. [Link]
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
The Problems Associated With Elemental Analysis. AZoNano. [Link]
Strategic Differentiation of 4-Amino and 5-Amino Pyridine Isomers by NMR
This guide outlines the definitive NMR-based differentiation of 4-aminopyridine (4-AP) and its regioisomer 3-aminopyridine (3-AP, often chemically equivalent to 5-aminopyridine in mono-substituted contexts). It is design...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the definitive NMR-based differentiation of 4-aminopyridine (4-AP) and its regioisomer 3-aminopyridine (3-AP, often chemically equivalent to 5-aminopyridine in mono-substituted contexts). It is designed for drug development professionals requiring rigorous structural verification.
Executive Summary & Strategic Importance
In medicinal chemistry, distinguishing between 4-aminopyridine (Fampridine) and 3-aminopyridine is critical due to their divergent pharmacological profiles.
4-Aminopyridine (4-AP): A potent voltage-gated potassium channel blocker approved for Multiple Sclerosis (Ampyra/Firdapse). It possesses high symmetry.
3-Aminopyridine (3-AP / 5-AP): Often acts as a synthetic intermediate or a ligand with significantly different toxicity and binding kinetics. It lacks structural symmetry.
The Core Differentiator: The distinction relies on molecular symmetry . 4-AP possesses a
axis of symmetry passing through the Nitrogen and C4, rendering protons chemically equivalent. 3-AP lacks this symmetry, resulting in a complex ABCD spin system.
Spectroscopic Blueprint: The "How-To"
A. 4-Aminopyridine (The Symmetric Case)
Symmetry:
point group (approximate).
Pattern: The spectrum is deceptively simple, often appearing as two distinct doublets in the aromatic region (an or system).
-Protons (H2, H6): Deshielded (closest to electronegative N). Appear as a doublet at 8.0–8.3 ppm .
-Protons (H3, H5): Shielded (ortho to the electron-donating group). Appear as a doublet at 6.4–6.6 ppm .
Integration: 2:2 ratio (or 1:1).
B. 3-Aminopyridine / 5-Aminopyridine (The Asymmetric Case)
Symmetry:
(plane of the ring only).
Pattern: Four distinct non-equivalent aromatic signals (ABCD system).
H2: Singlet-like or narrow doublet (isolated between N and
). Most deshielded ( ~8.0–8.2 ppm).
H6: Doublet (
to N, but para to ).
H4: Doublet or multiplet (
to N, ortho to ).
H5: Doublet of Doublets (meta to N, meta to
).
Integration: 1:1:1:1 ratio.
Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns, avoid rapid exchange of amine protons which can broaden adjacent signals.
Solvent: DMSO-
is preferred over CDCl for polar aminopyridines to sharpen amine protons and prevent aggregation.
Concentration: 10–15 mg in 0.6 mL solvent.
Temperature: 298 K (Standard).
Data Acquisition Parameters
Pulse Sequence: Standard 1H ZG30.
Scans (NS): 16 (sufficient for >10 mg).
Acquisition Time (AQ): >3.0 sec to resolve small coupling constants (
Hz).
Comparative Data Analysis
Chemical Shift Table (DMSO-
)
Feature
4-Aminopyridine (4-AP)
3-Aminopyridine (3-AP/5-AP)
Symmetry
High ( axis)
Low (Planar only)
Signal Count
2 Aromatic Signals
4 Aromatic Signals
-Protons (H2/H6)
8.10 ppm (d, Hz, 2H)
H2: 8.08 ppm (s/d, 1H)H6: 7.95 ppm (d, 1H)
-Protons
6.45 ppm (d, Hz, 2H)
H4: 6.90–7.00 ppm (m, 1H)H5: 7.10 ppm (dd, 1H)
Amine ()
Broad singlet (~6.0 ppm)
Broad singlet (~5.3 ppm)
Note: Chemical shifts are approximate and solvent-dependent. The multiplicity and integration are the definitive diagnostic tools.
Visual Logic Flow (Decision Tree)
Figure 1: Decision logic for differentiating aminopyridine isomers based on signal count and multiplicity.
Performance & Application Comparison
While NMR confirms structure, the functional choice between these isomers depends on the intended application.
Feature
4-Aminopyridine
3-Aminopyridine
Primary Utility
Drug Substance (MS Therapy)
Building Block / Ligand
Mechanism
Potent channel blocker (restores conduction in demyelinated axons).
Weak/Non-selective channel activity. Used to synthesize condensed heterocycles.
Toxicity Risk
High (Narrow therapeutic index, seizure risk).
Moderate (Irritant, metabolic toxicity).
Reactivity
Nucleophilic at Para-N (creates stable 4-DMAP analogs).
Nucleophilic at Meta-N (creates fused ring systems like 1,5-naphthyridines).
Pro-Tip: The "Substituted" Trap
If your pyridine ring has another substituent (e.g., 2-chloro-X-aminopyridine), the "4-amino" isomer loses its perfect symmetry but retains a distinct coupling pattern: